molecular formula C7H3IN2O2 B3041467 2-Iodo-4-nitrobenzonitrile CAS No. 300627-43-4

2-Iodo-4-nitrobenzonitrile

Cat. No. B3041467
Key on ui cas rn: 300627-43-4
M. Wt: 274.02 g/mol
InChI Key: CDNHWNSAPDNORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141578B2

Procedure details

Compound 489A (10.0 g, 37.9 mmol) was dissolved in a mixture of 20 mL 12 N HCl/40 mL water and then cooled to 0° C. To this mixture was slowly added a solution of sodium nitrite (5.23 g, 75.8 mmol) in 10 mL water while maintaining the reaction temperature at 0° C. The reaction was stirred for 1 h at 0° C. and then slowly added to a mechanically stirred solution of freshly prepared cuprous cyanide (3.0 g, 33 mmol, prepared as described in Vogel's Textbook of Practical Organic Chemistry, 5th edition, pg. 429) and potassium cyanide (6.30 g, 96.7 mmol) in water (50 mL) at 50° C. The reaction was stirred for 1 h at 50° C., cooled to 25° C. and extracted with methylene chloride (2×200 mL). The organic portion was dried over sodium sulfate, filtered and concentrated in vacuo. The resulting residue was purified by chromatography on silica gel eluting with 4:1 hexane:ethyl acetate to yield 4.6 g (44%) of compound 489B as an orange solid. HPLC: 98% at 2.647 min (retention time) (YMC S5 ODS column, 4.6×50 mm, eluting with 10–90% aqueous methanol over 4 min containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm). C. 4-Amino-2-iodo-benzonitrile (489C)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous cyanide
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
6.3 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1N.N([O-])=O.[Na+].[C-:16]#[N:17].[K+]>Cl.O>[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:16]#[N:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC1=C(C=CC(=C1)[N+](=O)[O-])N
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
5.23 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
cuprous cyanide
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
6.3 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 0° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 h at 50° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography on silica gel eluting with 4:1 hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(C#N)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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